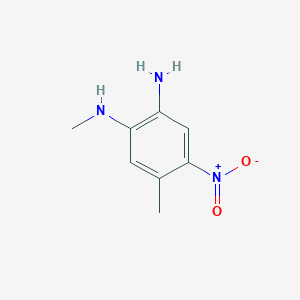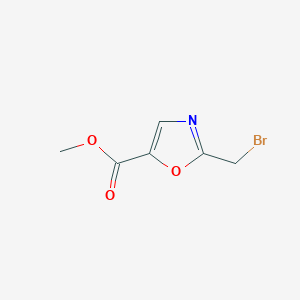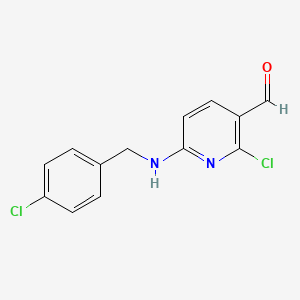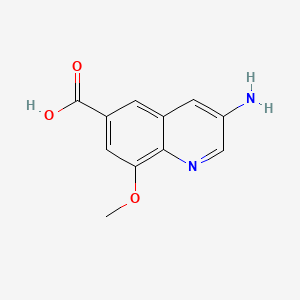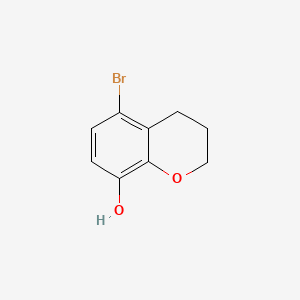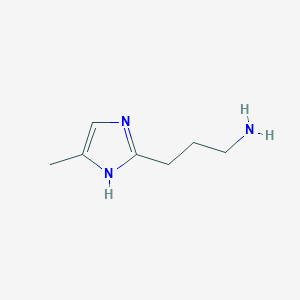
3-(2-Methoxyphenyl)quinolizidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)quinolizidine is a compound belonging to the class of quinolizidine alkaloids. These alkaloids are known for their diverse biological activities and are found in various plant species. The structure of this compound consists of a quinolizidine ring system with a 2-methoxyphenyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)quinolizidine typically involves the cyclization of appropriate precursors. One common method is the cyclization of a 2-methoxyphenyl-substituted amine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)quinolizidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinolizidine derivatives with additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include various quinolizidine derivatives with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
3-(2-Methoxyphenyl)quinolizidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)quinolizidine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, leading to changes in cellular signaling and function. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Aloperine: Another quinolizidine alkaloid with similar structural features and biological activities.
Sparteine: A well-known quinolizidine alkaloid used in various medicinal applications.
Lupanine: A quinolizidine alkaloid with notable pharmacological properties.
Uniqueness
3-(2-Methoxyphenyl)quinolizidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-methoxyphenyl group may enhance its interaction with certain molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
63716-71-2 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C16H23NO/c1-18-16-8-3-2-7-15(16)13-9-10-14-6-4-5-11-17(14)12-13/h2-3,7-8,13-14H,4-6,9-12H2,1H3 |
InChI Key |
XEAVLJLNCQZBQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CCC3CCCCN3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate](/img/structure/B13931605.png)
![2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13931607.png)
![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13931612.png)
